molecular formula C23H22N2O2S B2445423 2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-77-3

2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2445423
CAS RN: 893097-77-3
M. Wt: 390.5
InChI Key: GRNOATRWJBYCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C22H20N2O2S . It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” are not detailed in the sources I have .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

The compound 2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives have been synthesized and explored for their potential anti-inflammatory and antioxidant activities. In a study where acid chloride derivatives of a related compound, 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, were evaluated, the compounds displayed significant in vitro anti-inflammatory and antioxidant activities comparable to standard drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).

Synthesis and Properties of Hyperbranched Aromatic Polyimides

Another application involves the synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors, indicating the compound's utility in advanced material science. This research highlights the compound's role in facilitating the synthesis of polymers with potential applications in electronics and materials engineering (Yamanaka, Jikei, & Kakimoto, 2000).

Genotoxic and Carcinogenic Potentials Assessment

The genotoxic and carcinogenic potentials of thiophene derivatives, including those similar in structure to the compound of interest, have been assessed using in vitro and in silico methodologies. This research contributes to the understanding of the toxicological profiles of thiophene compounds, which are widely used in pharmaceuticals and other products (Lepailleur et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I have .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the future directions for “2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” could involve further exploration of its therapeutic properties and potential applications.

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-24-21(26)20-17-13-8-14-18(17)28-23(20)25-22(27)19(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,19H,8,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNOATRWJBYCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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